

Cyprodinil-13C6 certificate of analysis explained

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An In-Depth Technical Guide to the Certificate of Analysis for Cyprodinil-13C6

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled compound like **Cyprodinil-13C6** is a critical document. It provides a comprehensive summary of the identity, purity, and quality of a specific batch of the material, ensuring the reliability and reproducibility of experimental results. This guide explains the core components of a **Cyprodinil-13C6** CoA, detailing the analytical techniques used and presenting the data in a clear, structured format.

Product Information

This section of the CoA provides fundamental details about the compound.



Parameter	Example Data
Product Name	Cyprodinil-13C6
CAS Number	1773496-63-1
Molecular Formula	C ₈ ¹³ C ₆ H ₁₅ N ₃
Molecular Weight	231.2 g/mol
Lot Number	XXXX-YY-Z
Appearance	White to off-white solid
Solubility	Soluble in acetone, dichloromethane, ethyl acetate, methanol, and toluene
Storage	Store at 2-8°C, protect from light
Melting Point	69 °C[1]

Analytical Data

This core section presents the quantitative results from various analytical tests performed on the specific batch of **Cyprodinil-13C6**.

Purity and Impurities

Purity is a critical parameter, often determined by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Table 2.1: Chromatographic Purity

Test	Method	Result
Purity (HPLC)	HPLC-DAD	≥98.0% (AUC)
Purity (GC-NPD)	GC-NPD	≥98.0%

Table 2.2: Impurity Profile



Impurity	Retention Time (min)	Relative Amount (%)
Impurity A	5.8	0.5
Impurity B	7.2	0.3
Total Impurities	≤1.0%	

Isotopic Enrichment

For a labeled compound, the isotopic enrichment indicates the percentage of molecules that contain the heavy isotope. This is typically determined by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. One study has reported an enrichment of 98% for 13C-labeled cyprodinil.[2]

Table 2.3: Isotopic Enrichment

Test	Method	Result
Isotopic Purity (¹³C)	LC-MS/MS	≥98%

Identity Confirmation

The identity of the compound is confirmed using spectroscopic techniques that provide structural information.

Table 2.4: Spectroscopic Data

Test	Method	Result
¹H NMR	¹ H NMR	Conforms to structure
¹³ C NMR	¹³ C NMR	Conforms to structure
Mass Spectrum (ESI+)	LC-MS	m/z 226 → 93, 226 → 77[3]

Experimental Protocols



Detailed methodologies are essential for understanding how the analytical data was generated and for potential method replication.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of Cyprodinil.

- Instrumentation: HPLC system with a Diode Array Detector (DAD).
- Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water with a modifier like formic or acetic acid. For example, a mixture of 0.1% acetic acid in water and acetonitrile (40:60 v/v).[4]
- Flow Rate: 0.9 mL/min.[4]
- Detection: UV detection at 254 nm.[4]
- Injection Volume: 10 μL.
- Sample Preparation: A stock solution of Cyprodinil-13C6 is prepared in acetonitrile.[4]
 Working standards are prepared by diluting the stock solution.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for confirming identity and determining isotopic enrichment.

- Instrumentation: HPLC system coupled to a tandem mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- MS/MS Transitions: For quantification, the transition $m/z = 226 \rightarrow 93$ is often used, with a confirmation transition of $m/z = 226 \rightarrow 77.[3]$
- Sample Preparation: Samples are prepared similarly to HPLC analysis, often with further dilution.



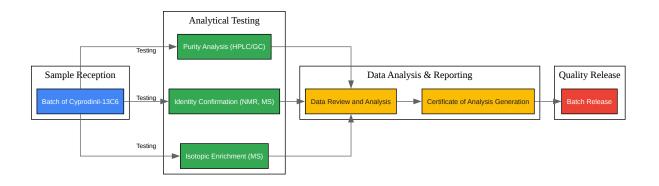
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR spectroscopy is used to confirm the position of the ¹³C labels and the overall structure of the molecule.

- Instrumentation: Bruker AMX2-500 or similar spectrometer.[2][5]
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[5][6]
- Decoupling: Continuous Waltz decoupling of protons.[2][5]
- Acquisition Parameters: Parameters such as pulse angle (e.g., 45°), acquisition time (e.g., 0.4 s), and relaxation delay (e.g., 0.5 s) are optimized.[2][5]

Visualizations

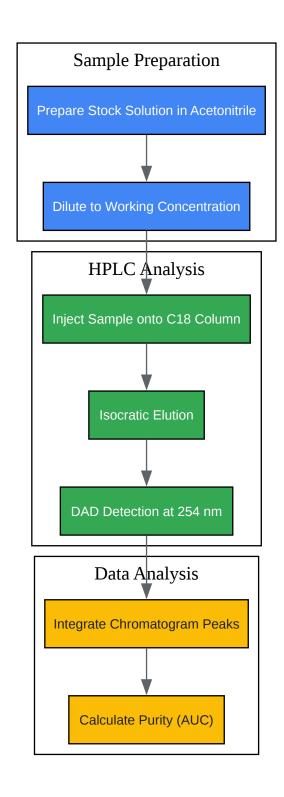
Diagrams can effectively illustrate complex workflows and relationships.



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Caption: General workflow for the generation of a Certificate of Analysis.





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Caption: Experimental workflow for HPLC purity analysis.



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